2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid
CAS No.:
Cat. No.: VC17818108
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H14N2O2 |
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Molecular Weight | 182.22 g/mol |
IUPAC Name | 2-(1,3-dimethylpyrazol-4-yl)butanoic acid |
Standard InChI | InChI=1S/C9H14N2O2/c1-4-7(9(12)13)8-5-11(3)10-6(8)2/h5,7H,4H2,1-3H3,(H,12,13) |
Standard InChI Key | WTQKXXVIWKZBHS-UHFFFAOYSA-N |
Canonical SMILES | CCC(C1=CN(N=C1C)C)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 2-(1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid is C9H14N2O2, with a molecular weight of 182.22 g/mol. Its IUPAC name derives from the butanoic acid chain attached to the pyrazole ring’s 4-position, while methyl groups occupy the 1- and 3-positions. The pyrazole ring’s aromaticity and planar geometry facilitate π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents and enables salt formation .
Table 1: Comparative Molecular Properties of Pyrazole-Based Carboxylic Acids
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid | C9H14N2O2 | 182.22 | Pyrazole, carboxylic acid |
4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid | C9H14N2O2 | 182.22 | Pyrazole, carboxylic acid |
4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | C21H17Cl2N3O3 | 430.28 | Pyrazole, ketone, carboxylic acid |
Synthesis and Chemical Reactivity
Synthetic Routes
While no direct synthesis protocols for 2-(1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid are documented, analogous compounds suggest viable pathways. A common strategy involves cyclocondensation of substituted pyrazoles with halogenated butanoic acid derivatives. For example, 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is synthesized via reaction of 3,5-dimethylpyrazole with 4-bromobutanoic acid in the presence of potassium carbonate. Adapting this method, 2-(1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid could be synthesized through nucleophilic substitution between 1,3-dimethylpyrazole and 4-bromobutanoic acid under basic conditions.
Reaction Mechanisms
The carboxylic acid group enables participation in amide coupling, esterification, and salt formation. The pyrazole ring’s nitrogen atoms may act as ligands in coordination chemistry or participate in hydrogen bonding. For instance, pyridazinone derivatives synthesized from similar butanoic acid analogs demonstrate reactivity with hydrazines and thiophene precursors .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its ionizable carboxylic acid group (pKa ≈ 4.5–5.0), rendering it soluble in aqueous bases but poorly soluble in nonpolar solvents. Methyl groups on the pyrazole ring enhance lipophilicity, potentially improving membrane permeability in biological systems. Stability studies of analogous compounds suggest susceptibility to oxidative degradation under prolonged UV exposure.
Spectroscopic Data
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IR Spectroscopy: Expected peaks include ν(O–H) at ~2500–3000 cm⁻¹ (carboxylic acid), ν(C=O) at ~1700 cm⁻¹, and pyrazole ring vibrations at ~1500–1600 cm⁻¹.
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NMR Spectroscopy:
Biological Activity and Applications
Anti-Inflammatory and Anticancer Prospects
The pyrazole moiety is a known pharmacophore in COX-2 inhibitors and kinase antagonists. Molecular docking studies of analogous compounds predict affinity for integrin receptors (e.g., αvβ6), which are implicated in cancer metastasis.
Industrial and Material Science Applications
Coordination Chemistry
Pyrazole-carboxylic acids serve as polydentate ligands in metal-organic frameworks (MOFs). For instance, copper(II) complexes of similar compounds exhibit catalytic activity in oxidation reactions.
Polymer Modification
Incorporation of carboxylic acid-functionalized pyrazoles into polymers enhances thermal stability and introduces reactive sites for cross-linking.
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